4-(4-(Tributylstannyl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Tributylstannyl)phenyl)morpholine typically involves the reaction of 4-bromophenylmorpholine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tributylstannyl)phenyl)morpholine undergoes various types of reactions, including:
Substitution Reactions: It participates in palladium-catalyzed Stille cross-coupling reactions, where it reacts with aryl halides to form new carbon-carbon bonds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Aryl Halides: Reactants in cross-coupling reactions.
Inert Atmosphere: Nitrogen or argon to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are typically aryl-substituted morpholine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-(4-(Tributylstannyl)phenyl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action for 4-(4-(Tributylstannyl)phenyl)morpholine in palladium-catalyzed reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzyloxyphenyl)tributylstannane
- N-Methyl-2-(tributylstannyl)indole
- 5-Methyl-2-(tributylstannyl)pyridine
- Tributylphenylstannane
- 2-Tributylstannylthiazole
- Tributyl(vinyl)tin
- 1-Methyl-2-(tributylstannyl)pyrrole
- 4-(tributylstannyl)pyridazine
Uniqueness
4-(4-(Tributylstannyl)phenyl)morpholine is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. This distinguishes it from other organotin compounds that may have different functional groups or ring structures .
Properties
IUPAC Name |
tributyl-(4-morpholin-4-ylphenyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO.3C4H9.Sn/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;3*1-3-4-2;/h2-5H,6-9H2;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPDIXBRZHVCRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NOSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738214 |
Source
|
Record name | 4-[4-(Tributylstannyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257527-55-1 |
Source
|
Record name | 4-[4-(Tributylstannyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257527-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.